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Executive Summary
Olodanrigan (also known as EMA401) is a highly selective, orally active, peripherally restricted

antagonist of the Angiotensin II Type 2 Receptor (AT2R). It emerged as a promising non-opioid

therapeutic agent for the treatment of neuropathic pain. Its mechanism of action centers on the

modulation of the angiotensin II signaling pathway in the peripheral nervous system,

specifically targeting the hyperexcitability of dorsal root ganglion (DRG) neurons. Preclinical

studies demonstrated significant analgesic efficacy in models of neuropathic pain. However, the

clinical development of Olodanrigan was halted in Phase 2 due to preclinical safety concerns

related to liver toxicity observed in long-term animal studies. This technical guide provides a

comprehensive overview of the core scientific and clinical data available for Olodanrigan,

including its mechanism of action, quantitative preclinical and clinical findings, detailed

experimental protocols, and the safety data that led to the termination of its development.

Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the

somatosensory nervous system, remains a significant unmet medical need. Current therapeutic

options often provide inadequate pain relief and are associated with a range of dose-limiting

side effects. Olodanrigan represented a novel therapeutic approach by targeting the
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Angiotensin II Type 2 Receptor (AT2R), a pathway implicated in the pathogenesis of

neuropathic pain.[1][2][3] This document serves as a technical resource for researchers and

drug development professionals, consolidating the available data on Olodanrigan's therapeutic

potential.

Mechanism of Action
Olodanrigan is a potent and selective antagonist of the AT2R.[3][4] The renin-angiotensin

system, traditionally known for its role in cardiovascular regulation, is also involved in pain

modulation.[5] The analgesic effect of Olodanrigan is believed to be mediated through the

inhibition of the Angiotensin II (AngII)/AT2R signaling cascade in peripheral sensory neurons.[3]

[4]

Activation of AT2R by AngII in dorsal root ganglion (DRG) neurons has been shown to

contribute to neuronal hyperexcitability, a key driver of neuropathic pain. Olodanrigan's

antagonism of AT2R leads to the inhibition of downstream signaling pathways, including the

phosphorylation and activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK),

also known as extracellular signal-regulated kinases (ERK).[3][4] This, in turn, is thought to

reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, ultimately leading to a

reduction in pain signaling.[3][4]
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Figure 1: Olodanrigan's mechanism of action in DRG neurons.
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Preclinical Data
In Vitro Activity
While specific Ki or IC50 values for Olodanrigan's binding to the AT2R are not readily available

in the public domain, it is consistently described as a highly selective antagonist.[3][4] In vitro

studies on cultured rat DRG neurons have utilized concentrations of 10 nM and 100 nM of

Olodanrigan to demonstrate its effects on AngII-induced signaling.[4]

In Vivo Efficacy
The primary preclinical model used to evaluate the efficacy of Olodanrigan was the Chronic

Constriction Injury (CCI) model of neuropathic pain in rats. This model involves the loose

ligation of the sciatic nerve to induce a peripheral neuropathy that mimics key features of

human neuropathic pain.[2][6][7]

Table 1: In Vivo Efficacy of Olodanrigan in the Rat CCI Model

Species Model Treatment Dose Outcome Reference

Rat

Chronic

Constriction

Injury (CCI)

Olodanrigan

(p.o.)
10 mg/kg

Significant

increase in

paw

withdrawal

latencies

(PWL) at day

14 post-

injury.

[3]

Pharmacokinetics
Preclinical pharmacokinetic studies in rats indicated that Olodanrigan had moderate oral

bioavailability and drug exposure.[5]

Clinical Data
Olodanrigan progressed to Phase 2 clinical trials for the treatment of postherpetic neuralgia

(PHN) and painful diabetic neuropathy (PDN). However, these trials were prematurely
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terminated due to preclinical safety findings.[8][9][10]

Phase 2 Clinical Trials
Two key Phase 2 studies, EMPHENE (NCT03094195) for postherpetic neuralgia and

EMPADINE (NCT03297294) for painful diabetic neuropathy, were initiated to evaluate the

efficacy and safety of Olodanrigan.[8][9][11]

Table 2: Overview of Phase 2 Clinical Trials for Olodanrigan
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Study
Name

NCT
Number

Indication
Treatmen
t Arms

Primary
Outcome

Status
Referenc
e

EMPHENE
NCT03094

195

Postherpeti

c Neuralgia

Placebo

(b.i.d.),

Olodanriga

n 25 mg

(b.i.d.),

Olodanriga

n 100 mg

(b.i.d.)

Change

from

baseline in

24-hour

average

pain

intensity

score on

an 11-point

Numeric

Rating

Scale

(NRS) at

Week 12

Terminated [8][11]

EMPADIN

E

NCT03297

294

Painful

Diabetic

Neuropath

y

Placebo

(b.i.d.),

Olodanriga

n 100 mg

(b.i.d.)

Change

from

baseline in

24-hour

average

pain

intensity

score on

an 11-point

Numeric

Rating

Scale

(NRS) at

Week 12

Terminated [9]

Clinical Efficacy
Due to the premature termination of the trials, the planned sample sizes were not reached, and

therefore, no firm conclusions on efficacy could be drawn. However, the available data

suggested a numerical trend in favor of Olodanrigan.
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Table 3: Summary of Efficacy Results from Terminated Phase 2 Trials

Study Treatment Arm

Mean Change
from Baseline
in NRS Pain
Score at Week
12 (vs.
Placebo)

p-value Reference

EMPHENE
Olodanrigan 100

mg b.i.d.

Not explicitly

reported, but a

numerical

improvement

was noted.

Not statistically

significant
[12]

EMPADINE
Olodanrigan 100

mg b.i.d.

Not explicitly

reported, but a

numerical

improvement

was noted.

Not statistically

significant
[12]

Clinical Pharmacokinetics
Pharmacokinetic data from a Phase 2 trial in patients with postherpetic neuralgia provided

insights into the drug's profile in humans.

Table 4: Pharmacokinetic Parameters of Olodanrigan in Humans (100 mg b.i.d. dose)

Parameter Value Note

Cmax (Maximum Plasma

Concentration)
~1000 µg/L

Observed one hour after

administration.

t½ (Elimination Half-Life)
6 hours (Day 1) to 12 hours

(Day 7)

Suggests some accumulation

with repeated dosing.

Blood-Brain Barrier

Penetration
Minimal

Olodanrigan is peripherally

restricted.
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Safety and Tolerability
In the terminated Phase 2 studies, Olodanrigan was generally well-tolerated by the

participants, and no signs of serious liver damage were observed in the clinical trial subjects.

[10] The decision to halt the trials was based on preclinical findings.

Preclinical Safety and Discontinuation of
Development
The clinical development of Olodanrigan was terminated in February 2019 due to findings of

potential liver damage in a long-term (39-week) preclinical study in monkeys receiving twice-

daily doses of the drug.[10][13] Earlier, shorter-term (13-week) preclinical studies in monkeys

had not shown evidence of liver damage.[10][13] While the specific details of the

histopathology and liver enzyme elevations from these preclinical studies are not publicly

available, the findings were significant enough to warrant the discontinuation of clinical

development as a precautionary measure.

Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This widely used model of neuropathic pain was instrumental in the preclinical evaluation of

Olodanrigan.[2][6][7]

Protocol Overview:

Anesthesia: Rats are anesthetized (e.g., with isoflurane).[6]

Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level by blunt

dissection through the biceps femoris muscle.[6][14]

Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at

approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the

nerve is observed, without arresting epineural blood flow.[2][6]

Wound Closure: The muscle and skin are closed in layers.[14]
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Behavioral Testing: Pain hypersensitivity, such as mechanical allodynia (paw withdrawal

threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a

radiant heat source), is assessed at various time points post-surgery.[6][7]

Experimental Workflow: CCI Model
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Anesthetize Rat

Expose Sciatic Nerve

Apply Chromic Gut Ligatures

Close Incision

Post-operative Recovery

Assess Pain Hypersensitivity
(von Frey, Plantar Test)

End

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3399467/
https://www.mdbneuro.com/pain/chronic-constriction-injury-neuropathic-pain
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Workflow for the Chronic Constriction Injury (CCI) model.

Western Blot for p38 and ERK Phosphorylation
To assess the effect of Olodanrigan on MAPK signaling, Western blotting for the

phosphorylated forms of p38 and ERK in DRG neurons would be a key experiment.

General Protocol:

Cell Culture and Treatment: DRG neurons are cultured and treated with Angiotensin II in the

presence or absence of Olodanrigan at various concentrations.

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration of the lysates is determined.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK). Subsequently, the

membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: The signal is detected using a chemiluminescent substrate.

Normalization: The membrane is stripped and re-probed with antibodies for total p38 and

total ERK to normalize for protein loading.

Patch-Clamp Electrophysiology in DRG Neurons
Whole-cell patch-clamp recordings are used to measure the excitability of individual DRG

neurons.

General Protocol:
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Cell Preparation: DRG neurons are acutely dissociated and plated on coverslips.

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope

and perfused with an external recording solution.

Patching: A glass micropipette filled with an internal solution is used to form a high-

resistance seal (gigaohm seal) with the cell membrane of a neuron.

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain

electrical access to the cell's interior.

Data Acquisition: In current-clamp mode, the resting membrane potential and action potential

firing in response to current injections are recorded. The effect of Olodanrigan on AngII-

induced changes in these parameters can be assessed.

Conclusion
Olodanrigan demonstrated a promising, novel mechanism of action for the treatment of

neuropathic pain by targeting the AT2R in the peripheral nervous system. Preclinical efficacy

data were encouraging, and the drug was generally well-tolerated in early clinical trials.

However, the emergence of preclinical liver toxicity in long-term animal studies led to the

discontinuation of its development. This case highlights the critical importance of long-term

preclinical safety studies in drug development. The data and protocols summarized in this

guide provide a valuable resource for the scientific community, offering insights into the

therapeutic potential and challenges associated with targeting the AT2R for neuropathic pain.

Further research into the mechanisms of the observed hepatotoxicity and the development of

AT2R antagonists with improved safety profiles may yet yield a viable therapeutic for this

debilitating condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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